molecular formula C13H13NO B15159352 5-Methyl-2-(o-tolyloxy)pyridine

5-Methyl-2-(o-tolyloxy)pyridine

Cat. No.: B15159352
M. Wt: 199.25 g/mol
InChI Key: XFVGQFCXCUGLJW-UHFFFAOYSA-N
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Description

5-Methyl-2-(o-tolyloxy)pyridine is an organic compound with the molecular formula C13H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a methyl group at the 5-position and an o-tolyloxy group at the 2-position of the pyridine ring. It is typically found as a yellow to colorless oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(o-tolyloxy)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with o-cresol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(o-tolyloxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding dihydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(o-tolyloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(o-tolyloxy)pyridine is not well-documented. like other pyridine derivatives, it likely interacts with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-ethylpyridine: Another pyridine derivative with different substituents.

    2-Methyl-5-vinylpyridine: Used in the production of resins.

    Pyrrolopyrazine derivatives: Known for their biological activities.

Uniqueness

5-Methyl-2-(o-tolyloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

5-methyl-2-(2-methylphenoxy)pyridine

InChI

InChI=1S/C13H13NO/c1-10-7-8-13(14-9-10)15-12-6-4-3-5-11(12)2/h3-9H,1-2H3

InChI Key

XFVGQFCXCUGLJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)OC2=CC=CC=C2C

Origin of Product

United States

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